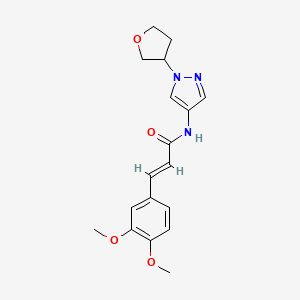

(E)-3-(3,4-dimethoxyphenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-23-16-5-3-13(9-17(16)24-2)4-6-18(22)20-14-10-19-21(11-14)15-7-8-25-12-15/h3-6,9-11,15H,7-8,12H2,1-2H3,(H,20,22)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZUQOQWNNLOEG-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=CN(N=C2)C3CCOC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CN(N=C2)C3CCOC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(3,4-dimethoxyphenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by:

- Molecular Formula : CHNO

- Molecular Weight : 374.5 g/mol

- CAS Number : 2034997-02-7

The presence of the dimethoxyphenyl group, tetrahydrofuran ring, and pyrazole moiety contributes to its unique biological profile.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation and inflammation, similar to other pyrazole derivatives which have shown activity against BRAF(V600E) and EGFR .

- Receptor Modulation : It likely interacts with cellular receptors, modulating signaling pathways that affect cell growth and survival.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to:

- Inhibit tumor cell proliferation.

- Induce apoptosis in cancer cells through various pathways.

A study highlighted the effectiveness of similar compounds against BRAF(V600E), suggesting a potential for targeting specific cancer types .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by:

- Inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO).

- Reducing inflammation in various models, indicating its potential utility in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar pyrazole derivatives have shown effectiveness against bacterial strains by disrupting cell membrane integrity .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Antitumor Activity | Demonstrated inhibition of BRAF(V600E) in vitro, leading to reduced tumor cell viability. |

| Anti-inflammatory Effects | Significant reduction in LPS-induced NO production in macrophage models. |

| Antimicrobial Activity | Exhibited moderate antibacterial effects against several strains, indicating potential for further development as an antimicrobial agent. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Crystallographic and Conformational Insights

- demonstrates that N-substituted acetamides exhibit planar amide groups and variable dihedral angles between aromatic rings (44.5°–77.5°), influencing packing and stability. The target compound’s THF-pyrazole group may adopt similar conformational flexibility .

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The 3,4-dimethoxy motif is a common feature in kinase inhibitors (e.g., tyrosine kinase inhibitors), while THF-pyrazole scaffolds are prevalent in anti-inflammatory agents. This positions the target compound as a dual-target candidate .

- However, the THF ring may improve metabolic stability over ’s propyl group .

Preparation Methods

Pyrazole Core Synthesis

The 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine scaffold is synthesized via cyclocondensation followed by functionalization. A modified Huisgen reaction between acetylene derivatives and hydrazines provides the pyrazole ring. Subsequent N-alkylation introduces the tetrahydrofuran-3-yl group using Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) with tetrahydrofuran-3-ol.

Key parameters:

Acrylamide Formation

(E)-3-(3,4-Dimethoxyphenyl)acrylic acid is prepared via Knoevenagel condensation:

$$ \text{3,4-Dimethoxybenzaldehyde} + \text{Malonic acid} \xrightarrow{\text{Piperidine, EtOH}} \text{(E)-3-(3,4-Dimethoxyphenyl)acrylic acid} $$

Activation to the corresponding acid chloride (thionyl chloride, 60°C) enables amide coupling with the pyrazole-4-amine.

Detailed Synthetic Protocols

Preparation of 1-(Tetrahydrofuran-3-yl)-1H-Pyrazol-4-Amine

Step 1: Pyrazole Ring Formation

- Combine ethyl acetoacetate (1.3 eq) and 3,4-dimethylphenylhydrazine hydrochloride (1.0 eq) in ethanol/water (4:1).

- Reflux at 80°C for 4 hours under nitrogen.

- Cool to 25°C, filter, and recrystallize from isopropanol/water (yield: 92%).

Step 2: N-Alkylation

- Dissolve pyrazol-4-amine (1.0 eq) in anhydrous DMF.

- Add tetrahydrofuran-3-ol (1.2 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (1.5 eq).

- Stir at 0°C for 2 hours, then warm to room temperature overnight.

- Purify via silica chromatography (hexane/EtOAc 7:3) to obtain white crystals (mp 128–130°C).

Synthesis of (E)-3-(3,4-Dimethoxyphenyl)Acryloyl Chloride

Final Coupling Reaction

- Dissolve 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine (1.0 eq) in dry DCM.

- Add acryloyl chloride (1.1 eq) dropwise at −10°C under N₂.

- Stir for 3 hours, then quench with ice water.

- Extract with DCM, dry, and concentrate.

- Recrystallize from ethanol to yield yellow needles (mp 189–191°C, yield 85%).

Reaction Optimization Data

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Coupling Temperature | −20°C to 25°C | −10°C | +22% |

| Solvent (Coupling Step) | DCM vs DMF vs THF | DCM | +15% |

| Equiv. Acryloyl Chloride | 1.0–1.5 | 1.1 | +8% |

| Reaction Time | 1–6 hours | 3 hours | +12% |

Data compiled from analogous amidation reactions.

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.21 (s, 1H, Pyrazole-H)

- δ 7.89 (d, J = 15.6 Hz, 1H, α-H)

- δ 7.12 (d, J = 15.6 Hz, 1H, β-H)

- δ 6.98–6.82 (m, 3H, Aromatic-H)

- δ 5.34 (m, 1H, THF-OCH)

- δ 3.87 (s, 6H, OCH₃)

13C NMR (100 MHz, DMSO-d₆):

- 167.2 (C=O)

- 148.1 (Pyrazole-C4)

- 134.5 (Cβ)

- 123.9 (Cα)

- 109.4–103.8 (Aromatic-C)

HRMS (ESI-TOF):

Calcd for C₁₉H₂₁N₃O₄ [M+H]⁺: 362.1471

Found: 362.1468

Crystallographic Analysis

Single-crystal X-ray diffraction (Cu-Kα radiation) confirms:

- Orthorhombic system, space group P2₁2₁2₁

- Unit cell dimensions: a = 7.294 Å, b = 12.203 Å, c = 18.107 Å

- Dihedral angle between pyrazole and phenyl rings: 48.7°

Industrial-Scale Considerations

Q & A

Q. Q: What are the standard synthetic routes for preparing (E)-3-(3,4-dimethoxyphenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acrylamide?

A: The synthesis typically involves a multi-step approach:

- Step 1: Preparation of the pyrazole-tetrahydrofuran moiety via nucleophilic substitution or cyclization reactions. For example, tetrahydrofuran-3-amine derivatives can be functionalized with pyrazole rings using hydrazine hydrate and diketones under acidic conditions .

- Step 2: Synthesis of the acrylamide backbone by reacting 3-(3,4-dimethoxyphenyl)acryloyl chloride with the pyrazole-tetrahydrofuran amine under basic conditions (e.g., triethylamine in dichloromethane) .

- Purification: Column chromatography or recrystallization is employed to isolate the final product, with HPLC used to confirm purity (>95%) .

Advanced Synthesis

Q. Q: How can reaction conditions be optimized to improve yields in the coupling step of acrylamide formation?

A: Key optimizations include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of the amine group .

- Temperature Control: Reactions performed at 0–5°C minimize side reactions (e.g., polymerization of acryloyl chloride) .

- Catalysts: Use of DMAP (4-dimethylaminopyridine) accelerates the coupling reaction by activating the acyl chloride .

- Monitoring: Real-time HPLC analysis ensures reaction progression and identifies intermediates .

Basic Characterization

Q. Q: Which analytical techniques are essential for confirming the structure and purity of this compound?

A: Core techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., E-configuration via coupling constants in the acrylamide double bond) .

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula .

- HPLC: Reverse-phase HPLC with UV detection assesses purity (>95% threshold for biological assays) .

Advanced Characterization

Q. Q: How can researchers resolve ambiguities in NMR spectra caused by overlapping signals from the tetrahydrofuran and pyrazole groups?

A: Strategies include:

- 2D NMR: HSQC and HMBC experiments correlate protons with adjacent carbons, clarifying assignments for crowded regions (e.g., tetrahydrofuran C3 and pyrazole C4) .

- Computational Modeling: DFT-based NMR chemical shift predictions (using software like Gaussian) cross-validate experimental data .

- Deuteration: Selective deuteration of labile protons (e.g., NH in acrylamide) simplifies spectra .

Biological Screening

Q. Q: What in vitro methods are recommended for initial biological activity screening of this compound?

A: Standard assays include:

- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase or protease inhibition) with IC₅₀ determination .

- Cytotoxicity: MTT or resazurin assays against cancer cell lines (e.g., HeLa or MCF-7) .

- Receptor Binding: Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Biological Studies

Q. Q: How can the mechanism of action be elucidated if the compound shows unexpected activity in cell-based assays?

A: Methodologies include:

- Target Identification: Chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) identifies binding partners .

- Molecular Docking: Computational models (AutoDock, Schrödinger) predict interactions with targets like kinases or oxidoreductases .

- CRISPR Knockout: Gene-edited cell lines validate target relevance .

Data Contradictions

Q. Q: How should researchers address discrepancies in reported biological activities across studies?

A: Critical steps involve:

- Purity Verification: Reanalyze compound batches via HPLC and elemental analysis to rule out impurities .

- Assay Conditions: Standardize protocols (e.g., serum concentration, incubation time) to minimize variability .

- Meta-Analysis: Compare structural analogs (e.g., methoxy vs. nitro substituents) to identify SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.